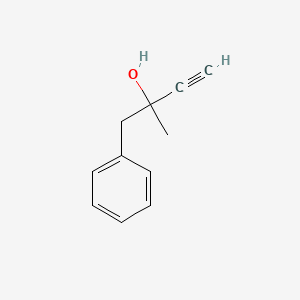

2-Methyl-1-phenylbut-3-yn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

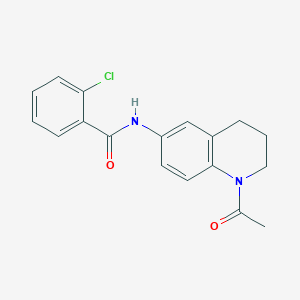

2-Methyl-1-phenylbut-3-yn-2-ol is an organic compound with the formula HC2C(OH)Me2 (Me = CH3). It is a colorless liquid and is classified as an alkynyl alcohol .

Synthesis Analysis

The synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol involves the condensation of acetylene and acetone. This addition can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of 2-Methyl-1-phenylbut-3-yn-2-ol contains a total of 24 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

2-Methyl-1-phenylbut-3-yn-2-ol is used in the preparation of 1-(3-methyl-5-isoxazolyl)-1-phenyl-1-ethanol α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid copper (II)-promoted cycloaddition to azides leading to triazoles .Physical And Chemical Properties Analysis

2-Methyl-1-phenylbut-3-yn-2-ol is a colorless liquid. It has a molecular weight of 160.22 .Scientific Research Applications

Synthesis of Triazoles

This compound is used in aqueous copper (II)-promoted cycloaddition to azides, leading to the synthesis of triazoles . Triazoles are important heterocyclic compounds with various applications in pharmaceuticals and agriculture.

Preparation of α-Methylene Cyclic Carbonates

It serves as a precursor in the preparation of α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquids . These cyclic carbonates have potential applications as electrolytes in lithium batteries and as intermediates in organic synthesis.

Material Science Research

The compound is involved in material science research, particularly in the synthesis of new materials with potential applications in various industries .

Chromatography

Due to its unique chemical properties, it may be used in chromatography as a standard or reference compound for analytical purposes .

Mechanism of Action

Mode of Action

It is known that the compound arises from the condensation of acetylene and acetone . This reaction can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .

Biochemical Pathways

The compound is used in an aqueous copper (II)-promoted cycloaddition to azides, leading to the formation of triazoles . This suggests that it may play a role in the synthesis of triazole compounds, which are important in medicinal chemistry due to their wide range of biological activities.

Safety and Hazards

properties

IUPAC Name |

2-methyl-1-phenylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIHLXPPVKYYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)

![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)

![5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2945310.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B2945311.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)

![(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2945322.png)